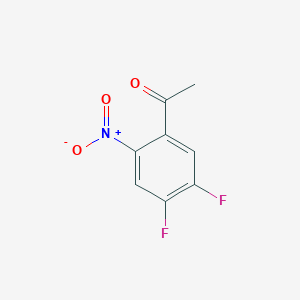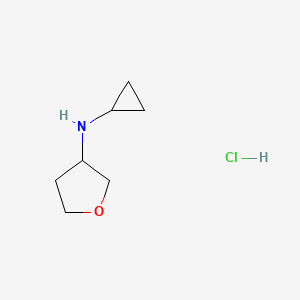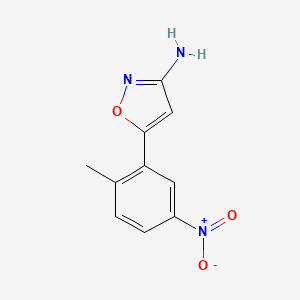
5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of α,β-acetylenic oximes with suitable reagents under catalytic conditions. For instance, the use of copper(I) chloride as a catalyst can facilitate the cycloisomerization of these oximes to form the desired isoxazole ring . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to achieve the cyclization under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of 5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and isoxazole ring play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylisoxazol-3-amine: A structural isomer with similar properties but different biological activities.
5-(2-Chlorophenyl)isoxazol-3-amine: Another isoxazole derivative with distinct chemical and biological properties.
Uniqueness
5-(2-Methyl-5-nitrophenyl)isoxazol-3-amine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
5-(2-methyl-5-nitrophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-7(13(14)15)4-8(6)9-5-10(11)12-16-9/h2-5H,1H3,(H2,11,12) |
Clé InChI |
BHMNCCIQVZQATJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


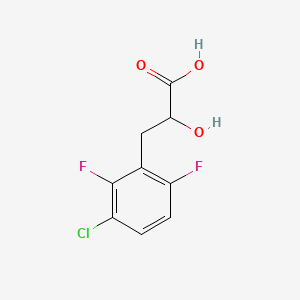
![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
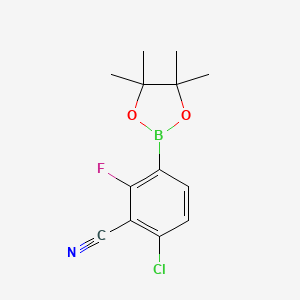
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13583032.png)
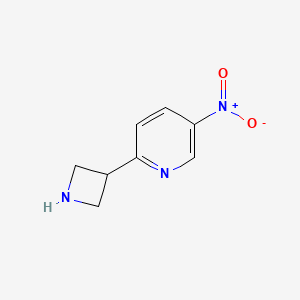
![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
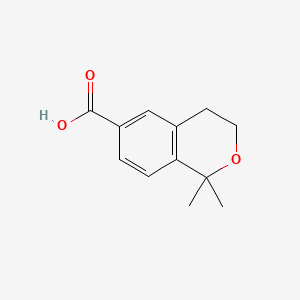
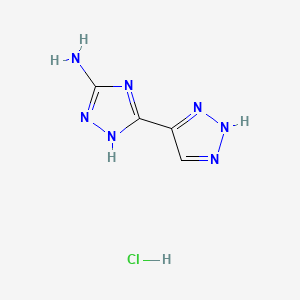
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)

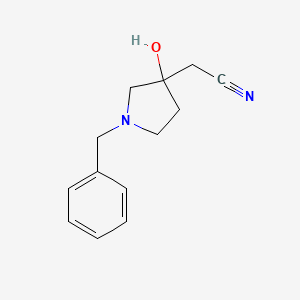
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
